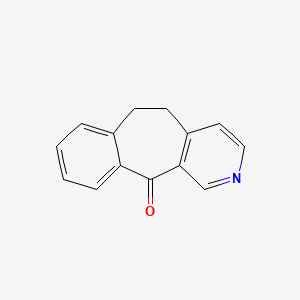
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is a chemical compound that belongs to the class of heterocyclic compounds. It is structurally characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring. This compound is known for its significance in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of halogenated heterocycles as starting materials. For example, 4,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be synthesized by reacting appropriate chlorinated precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. For example, as an impurity in loratadine, it may interact with histamine H1 receptors, influencing allergic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: A closely related compound with similar structural features.
Loratadine: A pharmaceutical compound that contains a similar tricyclic structure.
Uniqueness
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its role as an impurity in loratadine highlights its relevance in pharmaceutical research and quality control .
Propiedades
Número CAS |
3964-74-7 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
InChI |
InChI=1S/C14H11NO/c16-14-12-4-2-1-3-10(12)5-6-11-7-8-15-9-13(11)14/h1-4,7-9H,5-6H2 |
Clave InChI |
PSHZPPBCBVTVAC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C3=C1C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
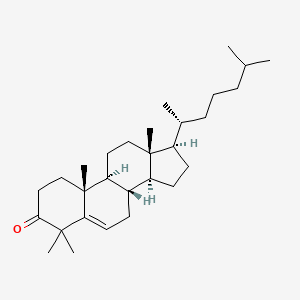

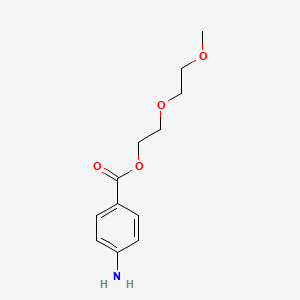
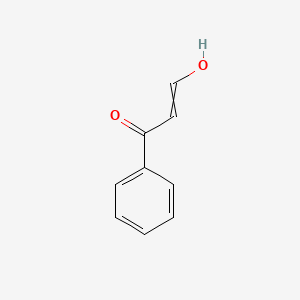
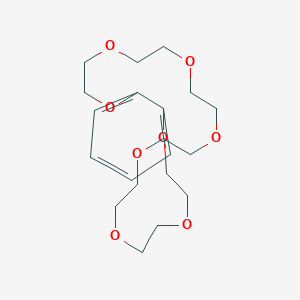
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
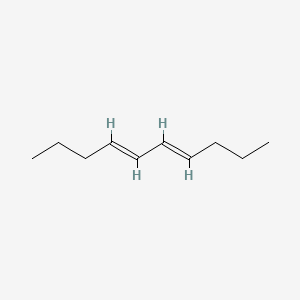
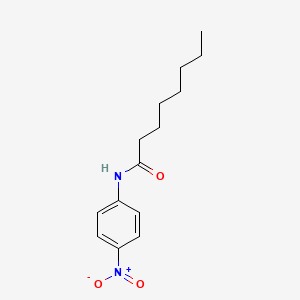
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
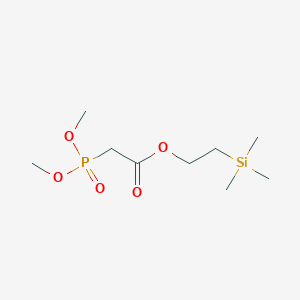


![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
